molecular formula C₄₃H₅₃NO₁₄ B000913 Docetaxel CAS No. 114977-28-5

Docetaxel

Cat. No. B000913
CAS RN: 114977-28-5
M. Wt: 807.9 g/mol
InChI Key: ZDZOTLJHXYCWBA-VCVYQWHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docetaxel is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . Docetaxel is more avidly taken up by tumor cell lines than paclitaxel, and its efflux is slower .


Molecular Structure Analysis

Docetaxel forms a host framework through hydrogen bonds and the guest solvent molecules occupied the channels . The host is hydrogen bonded to the guest molecules through hydroxyl moieties .


Chemical Reactions Analysis

Docetaxel has been co-administered with several other drugs such as Cisplatin, dexamethasone, doxorubicin, etoposide, and vinblastine . These drugs did not modify docetaxel plasma binding in phase II studies .


Physical And Chemical Properties Analysis

Docetaxel is a clear, colorless to pale yellow solution . It is flammable and vapor . It has a molar mass of 807.890 g·mol −1 .

Scientific Research Applications

Chemotherapy for Prostate Cancer

Docetaxel is effective against prostate cancer. It specifically targets cells during cell division by stabilizing the mitotic spindle, which results in “mitotic catastrophe” and death of the dividing cancer cells. Combining LHRH and docetaxel was proved to be superior to LHRH treatment alone .

Oral Delivery of Docetaxel

Recent studies have shown the antiangiogenic ability of both Docetaxel and Tween 80 at low concentrations. However, the clinically achieved concentration after Docetaxel infusion abolishes the antiangiogenic potential. Tween 80 also greatly influences the pharmacokinetics of Docetaxel by increasing the concentration of unbound Docetaxel in the plasma .

Nanotechnology in Drug Delivery

The emergence of nanotechnology has provided new drug delivery systems for Docetaxel, which can improve its water solubility, minimize the side effects, and increase the tumor-targeting distribution by passive or active targeting .

Nanoplatforms for Docetaxel

The intersection of nanotechnology and pharmacology has revolutionized the delivery and efficacy of chemotherapeutic agents, notably Docetaxel. Its therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms, such as nanofibers and nanoparticles .

History and Discovery of Docetaxel

Docetaxel was discovered by Pierre Potier in the National Center for Scientific Research in France during the 1980s. It belongs to the taxoid class of cytotoxic agents together with paclitaxel .

Niosomes for Docetaxel

Docetaxel has been used to treat numerous types of cancers. However, its poor solubility, lower bioavailability, and serious side effects limit its use in cancer treatment. To overcome these issues, research has been conducted to develop Docetaxel-loaded niosomes .

Mechanism of Action

Target of Action

Docetaxel, a taxoid antineoplastic agent, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .

Mode of Action

Docetaxel interacts with its target, the microtubules, by reversibly binding to them with high affinity . This binding prevents cell division and promotes cell death . Unlike some drugs that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This stabilization disrupts the normal function of microtubules, thereby inhibiting cell division .

Biochemical Pathways

Docetaxel’s action affects the normal function of microtubule growth, which is a crucial part of the cell cycle . By hyper-stabilizing the microtubules, docetaxel interferes with the cell’s ability to use its cytoskeleton flexibly . This interference can lead to the disruption of several cellular processes, including cell division and intracellular transport .

Pharmacokinetics

Docetaxel exhibits complex pharmacokinetics. It is subject to extensive metabolic conversion by the cytochrome P450 (CYP) 3A isoenzymes, resulting in several pharmacologically inactive oxidation products . The elimination of docetaxel is also dependent on the presence of drug-transporting proteins, notably P-glycoprotein, present on the bile canalicular membrane . The mean total body clearance of docetaxel is approximately 22 L/h/m2, mainly due to hepatic metabolism and biliary excretion into the feces .

Result of Action

The primary result of docetaxel’s action is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells . By disrupting the normal function of microtubules, docetaxel prevents these cells from dividing and proliferating, thereby inhibiting the growth of the tumor .

Action Environment

The efficacy of docetaxel can be influenced by various environmental factors. For instance, the drug’s solubility can significantly impact its bioavailability and, consequently, its efficacy . Improving the water solubility of docetaxel, for example, through the formation of inclusion complexes with certain compounds, can enhance its therapeutic effect . Additionally, the presence of certain proteins in the body, such as P-glycoprotein and CYP3A isoenzymes, can affect the metabolism and elimination of docetaxel, thereby influencing its action .

Safety and Hazards

Docetaxel may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child . It may cause harm to breastfed babies . It is also known to cause hypersensitivity reactions, including fatal anaphylaxis .

Future Directions

Current research efforts are centered on defining its role in adjuvant therapy and exploring the clinical significance of the reported preclinical synergy between it and trastuzumab in HER-2-overexpressing breast cancer . Further studies are needed to explore the potential role of ethanol, PS80, and the unbound fraction of DTX in the development of enterocolitis in patients treated with DTX .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-VCVYQWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040464
Record name Docetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 1.27e-02 g/L
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Docetaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, docetaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, docetaxel binds to the β-subunit of tubulin. Tubulin is the "building block" of microtubules, and the binding of docetaxel locks these building blocks in place. The resulting microtubule/docetaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that docetaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Docetaxel is an antineoplastic agent that acts by disrupting the microtubular network in cells that is essential for mitotic and interphase cellular functions. Docetaxel binds to free tubulin and promotes the assembly of tubulin into stable microtubules while simultaneously inhibiting their disassembly. This leads to the production of microtubule bundles without normal function and to the stabilization of microtubules, which results in the inhibition of mitosis in cells. Docetaxel's binding to microtubules does not alter the number of protofilaments in the bound microtubules, a feature which differs from most spindle poisons currently in clinical use., Docetaxel, a semisynthetic taxane, has exhibited significant single-agent activity against prostatic tumors. In phase I/II studies, single-agent docetaxel and the combination of docetaxel plus estramustine were effective in inducing prostate-specific antigen reductions of > or = 50% in men with androgen-independent prostate cancer (AIPC). The underlying reason for docetaxel's clinical activity against prostate cancer has been a focus of ongoing research. Docetaxel is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression. Taxane-induced microtubule stabilization arrests cells in the G(2)M phase of the cell cycle and induces bcl-2 phosphorylation, thereby promoting a cascade of events that ultimately leads to apoptotic cell death. In preclinical studies, docetaxel had a higher affinity for tubulin and was shown to be a more potent inducer of bcl-2 phosphorylation than paclitaxel. Laboratory evidence also supports the clinical evaluation of docetaxel-based combinations that include agents such as trastuzumab and/or estramustine. The pathways for docetaxel-induced apoptosis appear to differ in androgen-dependent and androgen-independent prostate cancer cells. Further elucidation of these differences will be instrumental in designing targeted regimens for the treatment of localized and advanced prostate cancer.
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Docetaxel

CAS RN

114977-28-5
Record name Docetaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114977-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docetaxel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114977285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Docetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOCETAXEL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699121PHCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 °C
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docetaxel
Reactant of Route 2
Docetaxel
Reactant of Route 3
Docetaxel
Reactant of Route 4
Docetaxel
Reactant of Route 5
Docetaxel
Reactant of Route 6
Docetaxel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.